Cas no 1307583-95-4 ((S)-2-Amino-N-(4-chloro-benzyl)-N-methyl-propionamide)
(S)-2-Amino-N-(4-chloro-benzyl)-N-methyl-propionamide Chemical and Physical Properties
Names and Identifiers
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- (S)-2-amino-n-(4-chloro-benzyl)-n-methyl-propionamide
- (S)-2-Amino-N-(4-chlorobenzyl)-N-methylpropanamide
- AM91795
- (S)-2-Amino-N-(4-chloro-benzyl)-N-methyl-propionamide
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- Inchi: 1S/C11H15ClN2O/c1-8(13)11(15)14(2)7-9-3-5-10(12)6-4-9/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1
- InChI Key: HAHAGRMQPXRHOB-QMMMGPOBSA-N
- SMILES: ClC1C=CC(=CC=1)CN(C)C([C@H](C)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 215
- Topological Polar Surface Area: 46.3
(S)-2-Amino-N-(4-chloro-benzyl)-N-methyl-propionamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 085688-500mg |
S)-2-Amino-N-(4-chloro-benzyl)-N-methyl-propionamide |
1307583-95-4 | 500mg |
£320.00 | 2022-03-01 |
(S)-2-Amino-N-(4-chloro-benzyl)-N-methyl-propionamide Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on (S)-2-Amino-N-(4-chloro-benzyl)-N-methyl-propionamide
Comprehensive Overview of (S)-2-Amino-N-(4-chloro-benzyl)-N-methyl-propionamide (CAS 1307583-95-4): Properties, Applications, and Research Insights
(S)-2-Amino-N-(4-chloro-benzyl)-N-methyl-propionamide (CAS 1307583-95-4) is a chiral organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This amide derivative is characterized by its stereospecific (S)-configuration, which plays a critical role in its biological activity. The presence of a 4-chloro-benzyl group and a methyl-propionamide moiety further enhances its molecular interactions, making it a valuable intermediate in drug discovery.
Recent studies highlight the growing interest in chiral building blocks like (S)-2-Amino-N-(4-chloro-benzyl)-N-methyl-propionamide for designing targeted therapies. Researchers are particularly focused on its potential role in modulating enzyme inhibition and receptor binding, aligning with trends in personalized medicine and precision drug design. The compound's CAS 1307583-95-4 is frequently searched in academic databases, reflecting its relevance in peptide mimetics and small-molecule drug development.
From a synthetic chemistry perspective, (S)-2-Amino-N-(4-chloro-benzyl)-N-methyl-propionamide is synthesized via stereoselective amidation or asymmetric catalysis, methods that are widely discussed in green chemistry forums. Its high enantiomeric purity (>98% ee) makes it ideal for structure-activity relationship (SAR) studies, a hot topic in AI-driven drug discovery. The compound’s logP and hydrogen-bonding capacity are also key parameters optimized in computational chemistry models.
In the context of biotechnology applications, CAS 1307583-95-4 is explored for its compatibility with protease-resistant scaffolds, a trending subject in biologics stabilization. Its N-methylated amide bond resists metabolic degradation, addressing challenges in oral bioavailability—a frequent query in pharmacokinetics research. These attributes position it as a candidate for next-generation therapeutics against chronic diseases.
Regulatory and safety profiles of (S)-2-Amino-N-(4-chloro-benzyl)-N-methyl-propionamide adhere to ICH guidelines, with no reported toxicity flags in preclinical assays. This aligns with industry demands for sustainable synthetic routes, another high-traffic keyword in pharmaceutical manufacturing discussions. Analytical methods like HPLC and LC-MS are routinely employed to validate its purity, ensuring compliance with GMP standards.
Future directions for CAS 1307583-95-4 include its integration into combinatorial libraries for high-throughput screening, a technique gaining traction in machine learning-aided drug discovery. Its structural versatility also supports covalent inhibitor design, a niche yet rapidly expanding field. As demand for chiral auxiliaries rises, this compound’s commercial and academic value is poised to grow exponentially.
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